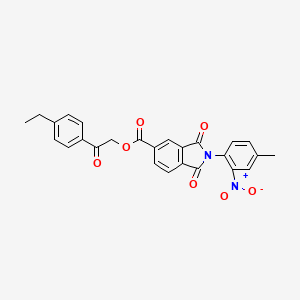![molecular formula C19H21N3O5 B4039173 4-ethoxy-N-[4-(isobutyrylamino)phenyl]-3-nitrobenzamide](/img/structure/B4039173.png)
4-ethoxy-N-[4-(isobutyrylamino)phenyl]-3-nitrobenzamide
Overview
Description
4-ethoxy-N-[4-(isobutyrylamino)phenyl]-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H21N3O5 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.14812078 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition Studies
Research has explored the inhibition behavior of N-Phenyl-benzamide derivatives for the acidic corrosion of mild steel. These studies highlight the significant impact of substituents on benzamide derivatives' efficacy as corrosion inhibitors, potentially implying the relevance of similar compounds in corrosion protection applications (Mishra et al., 2018).
Antimicrobial Activity
A series of benzamide derivatives have been synthesized and tested for in vitro antimicrobial activity. The presence of substituents like nitro groups on the phenyl ring has been associated with enhanced antimicrobial efficacy, suggesting that related compounds may also hold potential in antimicrobial applications (Kumar et al., 2011).
Synthesis and Characterization of Polymers
The synthesis and characterization of novel polymers incorporating benzamide derivatives reveal the utility of these compounds in creating advanced materials with desirable properties like thermal stability and organosolubility (Mehdipour‐Ataei et al., 2004). Such research underscores the potential of 4-ethoxy-N-[4-(isobutyrylamino)phenyl]-3-nitrobenzamide in the development of new polymeric materials.
Electronic and Structural Characterization
Studies focusing on the electronic and structural characterization of N,N-diacylaniline derivatives, including those related to benzamides, provide insights into their electronic properties, which could inform their use in electronic materials or as intermediates in organic synthesis (Al‐Sehemi et al., 2017).
Catalytic Applications
Research on metal-free and metallophthalocyanines, derived from reactions involving nitrobenzamide derivatives, highlights the catalytic applications of these compounds in oxidation reactions. This suggests potential utility in catalysis or as functional materials in various industrial processes (Saka et al., 2013).
Properties
IUPAC Name |
4-ethoxy-N-[4-(2-methylpropanoylamino)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-4-27-17-10-5-13(11-16(17)22(25)26)19(24)21-15-8-6-14(7-9-15)20-18(23)12(2)3/h5-12H,4H2,1-3H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKNCOWIRNGSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-2-(2-fluorophenyl)-4-[[5-methoxy-2-[(4-methylphenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one](/img/structure/B4039094.png)


![2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4039107.png)
![8-[3-(3,4-dimethylphenoxy)propoxy]-2-methylquinoline](/img/structure/B4039111.png)
![[2-(2-allylphenoxy)ethyl]benzylamine oxalate](/img/structure/B4039116.png)



![oxalic acid;N-[3-(2-propan-2-yloxyphenoxy)propyl]butan-2-amine](/img/structure/B4039154.png)
![[4-[(Z)-[3-(4-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B4039155.png)
![3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4039156.png)

![N,N-dimethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4039168.png)
